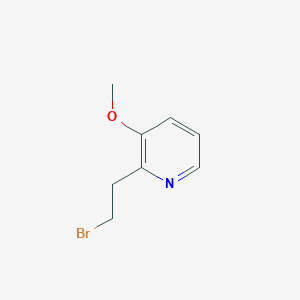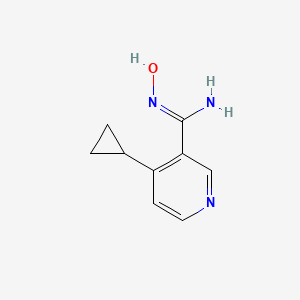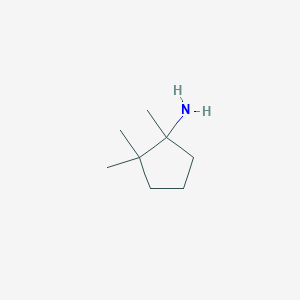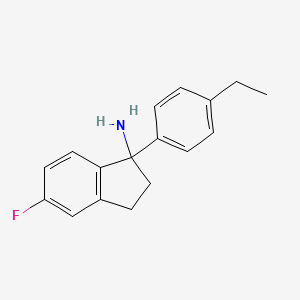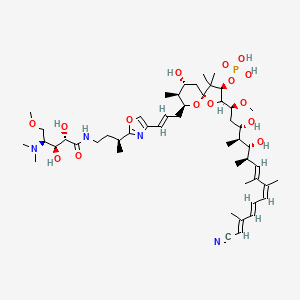
Calyculin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calyculin F is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are highly valued in scientific research due to their ability to inhibit serine/threonine protein phosphatases, making them useful tools in studying cellular processes regulated by reversible phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calyculin F involves complex organic reactions due to its intricate structure, which includes multiple chiral centers and functional groups. The synthetic route typically starts with the preparation of key fragments, which are then assembled through a series of coupling reactions. Transition-metal-catalyzed coupling reactions are often employed to construct the tetraene fragment of this compound .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Therefore, total synthesis in the laboratory is the primary method for producing this compound. Advances in synthetic organic chemistry have made it possible to produce this compound in sufficient quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Calyculin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Calyculin F exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A. This inhibition disrupts the dephosphorylation of key regulatory proteins, leading to alterations in cellular processes such as signal transduction and cell cycle progression. The compound’s ability to penetrate cell membranes enhances its effectiveness as an inhibitor .
Vergleich Mit ähnlichen Verbindungen
Calyculin F is similar to other members of the calyculin family, such as calyculin A, B, and C. These compounds share a common structural framework and exhibit similar biological activities. this compound is unique in its specific inhibitory profile and potency against protein phosphatases. Other similar compounds include okadaic acid and microcystins, which also inhibit protein phosphatases but differ in their chemical structures and sources .
Eigenschaften
CAS-Nummer |
133445-06-4 |
|---|---|
Molekularformel |
C50H81N4O15P |
Molekulargewicht |
1009.2 g/mol |
IUPAC-Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI-Schlüssel |
FKAWLXNLHHIHLA-PCYJXAAMSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C\C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
Kanonische SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


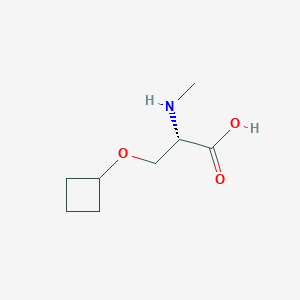
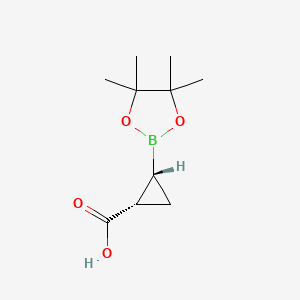
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
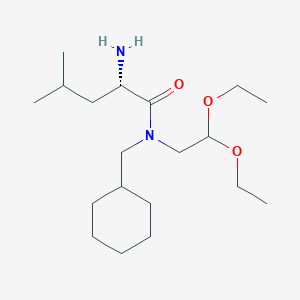
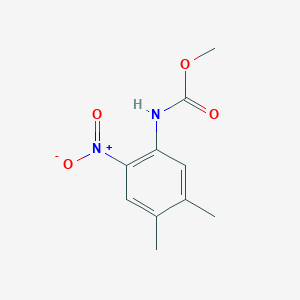

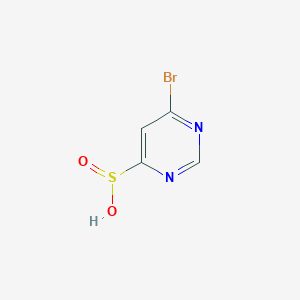
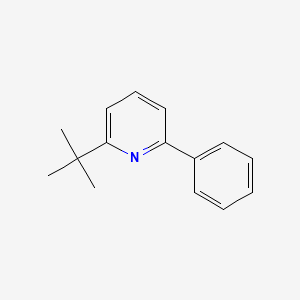
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
